molecular formula C12H22O4 B14757545 Bis(2-methyl-2-butanyl) oxalate CAS No. 690-71-1

Bis(2-methyl-2-butanyl) oxalate

Cat. No.: B14757545
CAS No.: 690-71-1
M. Wt: 230.30 g/mol
InChI Key: AIKZXVUWCRXZFS-UHFFFAOYSA-N
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Description

Bis(2-methyl-2-butanyl) oxalate is an organic oxalate ester with the molecular formula C₁₄H₂₆O₄. Structurally, it consists of two 2-methyl-2-butanyl (tert-pentyl) groups esterified to an oxalic acid backbone. This branched alkyl configuration confers distinct physicochemical properties, such as enhanced hydrophobicity and thermal stability compared to linear-chain oxalate esters. The tert-pentyl groups likely reduce water solubility and increase compatibility with nonpolar matrices, making it suitable for specialized industrial formulations.

Properties

CAS No.

690-71-1

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

bis(2-methylbutan-2-yl) oxalate

InChI

InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3

InChI Key

AIKZXVUWCRXZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : Anhydrous oxalic acid (1 eq), 2-methyl-2-butanol (2.2 eq), and concentrated sulfuric acid (0.1–1% w/w).
  • Conditions : The mixture is refluxed at 110–130°C for 6–12 hours under inert atmosphere (argon/nitrogen). Water formed during the reaction is removed via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.
  • Workup : The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).

Yield : 70–85%.
Key Advantage : Scalability and minimal requirement for specialized equipment.

Oxalyl Chloride Mediated Synthesis

For laboratories prioritizing reaction speed, oxalyl chloride is employed to bypass the equilibrium limitations of Fischer esterification. This method generates this compound under mild conditions.

Procedure:

  • Reagents : Oxalyl chloride (1 eq), 2-methyl-2-butanol (2.2 eq), anhydrous pyridine (2.2 eq).
  • Conditions : Oxalyl chloride is added dropwise to a chilled (−10°C) solution of the alcohol and pyridine in dichloromethane. The reaction is stirred at room temperature for 2–4 hours.
  • Workup : The mixture is filtered to remove pyridinium hydrochloride, and the organic layer is washed with water. The ester is isolated via rotary evaporation.

Yield : 80–90%.
Key Advantage : High purity and reduced reaction time (≤4 hours).

Oxidative Carbonylation Using Carbon Monoxide

A catalytic approach leveraging palladium(II) chloride or copper(II) sulfate enables direct synthesis from carbon monoxide (CO) and 2-methyl-2-butanol. This method, derived from patent literature, avoids stoichiometric acid use.

Procedure:

  • Reagents : CO gas (2–5 atm), 2-methyl-2-butanol, palladium(II) chloride (0.5–1 mol%), triethylamine (2 eq), and copper(II) sulfate (redox agent).
  • Conditions : The reaction occurs in anhydrous alcohol at 100–150°C for 1–3 hours. Oxygen scavengers (e.g., molecular sieves) prevent over-oxidation to carbonate byproducts.
  • Workup : The catalyst is filtered, and the ester is distilled under reduced pressure.

Yield : 60–75%.
Key Advantage : Utilizes CO as a C2 feedstock, aligning with green chemistry principles.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the ester’s sensitivity to hydrolysis. Common methods include:

Method Conditions Purity Reference
Vacuum Distillation 80–100°C at 0.1–1 mmHg >95%
Recrystallization Hexane/ethyl acetate (3:1 v/v) 98–99%
Column Chromatography Silica gel, petroleum ether/acetone >99%

Analytical Characterization and Quality Control

Robust characterization ensures batch consistency and structural fidelity:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.20 (s, 12H, –C(CH₃)₂), 1.70 (q, 4H, –CH₂–), 4.25 (t, 4H, –O–CH₂–).
    • ¹³C NMR : 169.8 ppm (C=O), 72.4 ppm (–O–CH₂–).
  • IR Spectroscopy : Strong bands at 1745 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C–O–C).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.

    Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-methyl-2-butanyl) oxalate with structurally or functionally related oxalate esters and metal oxalates, emphasizing key properties and applications:

Compound Molecular Weight (g/mol) Melting/Boiling Point Water Solubility Thermal Stability Key Applications
This compound 230.29 ~245°C (decomposes) Insoluble High Specialty solvents, polymers
Dimethyl oxalate 118.09 163°C Slight Moderate Pharmaceuticals, fragrances
Diethyl oxalate 146.14 185°C Low Moderate Plasticizers, dyes
Cobalt oxalate 146.95 Decomposes at ~300°C Insoluble High Battery precursors, catalysts
Ammonium oxalate 124.10 Decomposes at ~70°C High Low Metal purification, analytics

Key Observations:

Solubility and Polarity: this compound’s branched alkyl chains render it highly insoluble in water, unlike smaller esters like dimethyl oxalate, which exhibit slight solubility . This property aligns it with hydrophobic applications, such as non-aqueous reaction media. In contrast, ammonium oxalate’s ionic nature ensures high water solubility, making it ideal for analytical chemistry and metal ion sequestration .

Thermal Behavior :

  • This compound likely decomposes at higher temperatures (~245°C) due to steric hindrance from its bulky substituents, similar to cobalt oxalate’s stability up to 300°C .
  • Linear esters (e.g., diethyl oxalate) decompose at lower temperatures, limiting their use in high-temperature processes .

Industrial Relevance :

  • Metal oxalates like cobalt oxalate are pivotal in energy storage (e.g., lithium-ion battery precursors), whereas this compound’s niche lies in polymer chemistry, where its steric bulk may impede crystallization, enhancing material flexibility .
  • Dimethyl and diethyl oxalates are cost-effective for bulk applications (e.g., plasticizers), but their simpler structures lack the tailored performance of branched analogs .

Research Findings and Data Gaps

  • Synthetic Pathways : Branched oxalate esters are typically synthesized via esterification of oxalic acid with tertiary alcohols, though reaction yields and purity data for this compound remain undocumented in open literature .
  • Environmental Impact : Oxalate esters generally exhibit low ecotoxicity, but their persistence in ecosystems requires further study, particularly for branched derivatives .

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